molecular formula C7H7N3O B113388 2-Amino-4-Methoxynicotinonitrile CAS No. 98651-70-8

2-Amino-4-Methoxynicotinonitrile

Cat. No.: B113388
CAS No.: 98651-70-8
M. Wt: 149.15 g/mol
InChI Key: ULYBLKYAFIOZRK-UHFFFAOYSA-N
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Description

2-Amino-4-Methoxynicotinonitrile is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a methoxy group at the 4-position on the pyridine ring

Scientific Research Applications

2-Amino-4-Methoxynicotinonitrile has diverse applications in scientific research, including:

Safety and Hazards

Specific safety and hazard information for 2-Amino-4-Methoxynicotinonitrile is not provided in the search results .

Future Directions

The future directions of 2-Amino-4-Methoxynicotinonitrile are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-Methoxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like cellulose sulfuric acid can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-Methoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-Methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes or act as an antagonist to specific receptors, leading to therapeutic effects in various medical conditions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-Methoxynicotinonitrile is unique due to the presence of both amino and methoxy groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-amino-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBLKYAFIOZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370690
Record name 2-Amino-4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98651-70-8
Record name 2-Amino-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98651-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of D2 (16 g, 90.39 mmol) in NH4OH (100 ml, 30% in water) was heated at reflux for 3 h. After cooling in an ice bath a yellow solid precipitated. The solid was filtered off, washed with cold isopropanol and dried in vacuo to yield compound D3 (10 g, 76%) as a white solid.
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

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